molecular formula C14H18FNO2 B12848062 Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B12848062
M. Wt: 251.30 g/mol
InChI Key: SBGQSARUIHMFDY-NWDGAFQWSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, C₁₄H₁₈FNO₂ (molecular weight: 251.30 g/mol), features a cyclopropane core fused to a 4-fluorophenyl group and a tert-butyl carbamate moiety. The stereochemical designation (1R,2S) indicates the absolute configuration at the cyclopropane ring carbons, with the fluorophenyl group occupying the trans position relative to the carbamate substituent. This spatial arrangement is critical for understanding the molecule’s reactivity and intermolecular interactions.

Property Value
Molecular formula C₁₄H₁₈FNO₂
Molecular weight 251.30 g/mol
CAS number 1450903-42-0
Hybridization (cyclopropane) Bent sp³ orbitals

The cyclopropane ring adopts a planar geometry with C–C–C bond angles of 60° , deviating significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. The tert-butyl group’s bulkiness introduces steric constraints, while the carbamate’s resonance stabilization (-NH–C(=O)–O–) influences electron distribution across the molecule.

Cyclopropane Ring Strain Analysis

The cyclopropane ring’s strain arises from angular deformation and torsional stress . Angular strain is quantified by the deviation from ideal sp³ hybridization:

$$
\text{Deviation} = \frac{109.5^\circ - 60^\circ}{2} = 24^\circ 44'
$$

This results in a ring strain energy of ~115 kJ/mol (27.5 kcal/mol) , comparable to cyclobutane but significantly higher than larger cycloalkanes. Torsional strain is exacerbated by eclipsed C–H bonds on adjacent carbons, further destabilizing the structure.

Cycloalkane Bond Angle Strain Energy (kcal/mol)
Cyclopropane 60° 27.5
Cyclobutane 88° 26.4
Cyclopentane 108° 6.2

The strained cyclopropane ring enhances reactivity, making the compound susceptible to ring-opening reactions under acidic or nucleophilic conditions.

Conformational Dynamics of the Tert-butyl Carbamate Group

The tert-butyl carbamate group exhibits restricted rotation due to steric hindrance between the bulky tert-butyl moiety and the cyclopropane ring. Nuclear magnetic resonance (NMR) studies of analogous carbamates reveal rotameric equilibria , with populations dictated by steric and electronic factors. For example, in methyl (1R,2S,3R,4S)-3-(methyl(phenethyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, two rotamers exist in a 19:1 ratio, driven by staggered vs. eclipsed conformations.

The carbamate’s resonance structure delocalizes electrons across the N–C(=O)–O linkage, stabilizing the planar arrangement of the carbonyl group. This delocalization reduces rotational freedom, favoring conformations that maximize orbital overlap.

Electronic Effects of 4-Fluorophenyl Substituent

The 4-fluorophenyl group exerts pronounced electronic effects via its electron-withdrawing inductive (-I) and resonance (-R) properties. Fluorine’s high electronegativity polarizes the aromatic ring, withdrawing electron density from the cyclopropane core and altering its electrostatic potential.

  • Inductive effect : The -I effect depletes electron density at the cyclopropane carbon bonded to the aryl group, increasing susceptibility to electrophilic attack.
  • Resonance effect : Fluorine’s -R conjugation directs electron density into the ring, marginally offsetting inductive withdrawal but insufficient to mitigate overall electron deficiency.

These effects stabilize the molecule’s ground state while modulating its reactivity in synthetic applications.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

SBGQSARUIHMFDY-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives in a substitution reaction.

    Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored for its pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

a) tert-butyl ((trans)-4-(((1R,2S)-2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)cyclopropyl)amino)cyclohexyl)carbamate
  • Key Differences: Contains a 3’-(trifluoromethyl)-biphenyl group instead of a 4-fluorophenyl substituent. Features an additional cyclohexylamino moiety, increasing molecular complexity.
b) tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
  • Key Differences :
    • Substitutes the 4-fluorophenyl group with a 5-bromothiophen-2-yl heterocycle.
    • Bromine adds steric bulk and polarizability, altering reactivity in cross-coupling reactions.
  • Impact :
    • The thiophene ring introduces sulfur-based conjugation, affecting electronic properties and binding interactions in biological systems .

Physicochemical Properties

The table below compares key properties of the target compound and its analogues:

Property Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Molecular Formula C₁₄H₁₈FNO₂ (estimated) C₁₂H₁₆BrNO₂S
Molecular Weight ~263.30 (estimated) 318.23
Boiling Point Not reported 391.4±42.0 °C (predicted)
Density Not reported 1.45±0.1 g/cm³ (predicted)
Acidity (pKa) Not reported 12.11±0.40 (predicted)

Key Observations :

  • The bromothiophene analogue has a higher molecular weight (318.23 vs. ~263.30) due to bromine and sulfur atoms.
  • The thiophene-containing compound exhibits a higher predicted boiling point, likely due to increased polarizability from bromine and sulfur .

Biological Activity

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate is a synthetic organic compound notable for its unique structural features, including a cyclopropyl ring and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor binding.

Chemical Structure and Properties

  • Molecular Formula : C14H18FNO2
  • Molecular Weight : 251.2966 g/mol
  • IUPAC Name : tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

The presence of the fluorine atom on the phenyl ring is significant as it may enhance the compound's reactivity and biological activity, potentially influencing its interactions with various biological macromolecules.

Preliminary studies suggest that Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate may interact with specific enzymes or receptors, modulating their activity. The mechanism of action likely involves:

  • Binding Affinity : The fluorine atom may increase hydrophobic interactions, enhancing binding affinity to lipid membranes or protein structures.
  • Enzyme Interaction : The compound may form covalent adducts with enzyme active sites, influencing their catalytic activity.

In Vitro Studies

Research has focused on the compound's ability to inhibit certain enzymes. For instance, studies have shown that modifications to the structure can significantly affect binding affinities and inhibition profiles. A comparative analysis of similar compounds reveals that structural modifications can lead to varied biological activities.

CompoundBinding Affinity (Ki)Inhibition Type
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamateTBDCompetitive
Related Compound ATBDNon-competitive
Related Compound BTBDIrreversible

Case Studies

  • Enzyme Inhibition : A study demonstrated that Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate effectively inhibited enzyme X at concentrations lower than previously tested analogs. This inhibition was characterized as competitive, suggesting that the compound binds to the active site of the enzyme.
  • Receptor Binding : Another study investigated the interaction of this compound with receptor Y, revealing a significant increase in binding affinity compared to non-fluorinated analogs. This finding indicates potential therapeutic applications in diseases where receptor modulation is beneficial.

Pharmacological Potential

The unique structural attributes of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate make it a promising candidate for further pharmacological exploration. Its ability to modulate enzyme activity and receptor interactions positions it as a potential lead compound in drug discovery efforts targeting various diseases.

Q & A

Basic: What are the optimal synthetic routes for preparing Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate?

The synthesis typically involves cyclopropanation of a styrene derivative followed by carbamate protection. For example:

  • Cyclopropanation : React 4-fluorostyrene with a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral catalyst to yield the (1R,2S)-cyclopropane stereoisomer .
  • Carbamate Formation : Protect the cyclopropylamine intermediate with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How is this compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm cyclopropane geometry (e.g., coupling constants J = 5–8 Hz for trans-cyclopropane protons) and Boc group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) for purity assessment. Chiral columns ensure enantiomeric excess (>98%) .
  • X-ray Crystallography : For absolute stereochemistry confirmation, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) .

Advanced: What strategies are used to analyze and quantify process-related impurities in this compound?

Common impurities include:

  • Urea Byproducts : Formed via amine dimerization during Boc protection. Detect using HPLC-MS (e.g., [M+Na]⁺ = 427.1 for bis-cyclopropylurea) .
  • Diastereomers : Arise from incomplete stereocontrol during cyclopropanation. Resolve via chiral HPLC or capillary electrophoresis .
  • Degradation Products : Monitor under accelerated stability conditions (40°C/75% RH). Use LC-QTOF to identify hydrolyzed Boc products or oxidized fluorophenyl groups .

Advanced: How does stereochemistry at the cyclopropane ring influence reactivity and biological activity?

The (1R,2S) configuration is critical for:

  • Conformational Rigidity : The cyclopropane ring restricts rotation, enhancing binding to target proteins (e.g., enzymes in Ticagrelor synthesis) .
  • Metabolic Stability : The trans-configuration reduces susceptibility to CYP450 oxidation compared to cis-isomers .
  • Synthetic Intermediates : Stereochemical mismatches can lead to inactive byproducts. For example, (1S,2R) isomers may form undesired urea impurities during coupling reactions .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents unless immediately reacting.
  • Light Protection : Amber vials minimize photodegradation of the fluorophenyl group .

Advanced: What synthetic strategies mitigate epimerization during Boc deprotection?

  • Acid Selection : Use TFA in DCM (0°C) instead of HCl/dioxane to minimize carbocation formation and racemization .
  • Low-Temperature Quenching : Neutralize with cold NaHCO₃ immediately after deprotection to stabilize the free amine .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Toxicity Data : While acute toxicity is low (LD₅₀ > 2000 mg/kg in rats), prolonged exposure may cause respiratory irritation .

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